An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Pyridinecarboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Pyridinecarboxylate
Introduction
Methyl 4-pyridinecarboxylate, also known as methyl isonicotinate, is a significant organic compound widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure, incorporating a pyridine ring and a methyl ester functional group, imparts a unique combination of physical and chemical characteristics that are critical for its application in drug discovery and development.[1] This guide provides a comprehensive overview of the core physicochemical properties of methyl 4-pyridinecarboxylate, offering insights for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
The foundational step in understanding the behavior of any chemical entity is a thorough characterization of its molecular structure and identifiers.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} Caption: Molecular Structure of Methyl 4-Pyridinecarboxylate.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | methyl pyridine-4-carboxylate[3] |
| Synonyms | Methyl isonicotinate, 4-Carbomethoxypyridine, 4-Methoxycarbonylpyridine, Isonicotinic acid methyl ester[4][5] |
| CAS Number | 2459-09-8[4][5] |
| Molecular Formula | C₇H₇NO₂[4][5] |
| Molecular Weight | 137.14 g/mol [4][5] |
| InChI Key | OLXYLDUSSBULGU-UHFFFAOYSA-N[4] |
| SMILES | COC(=O)c1ccncc1[4] |
Key Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is paramount in drug development, influencing everything from formulation to bioavailability.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source |
| Melting Point | 8-8.5 °C | [4][6][7] |
| Boiling Point | 207-209 °C | [4][6][7] |
| Density | 1.161 g/mL at 25 °C | [4][6] |
| Refractive Index (n20/D) | 1.512 | [4][6] |
| pKa | 3.26 (of the conjugate acid) | [1][4] |
| Water Solubility | Slightly soluble | [1][4][6] |
| Solubility in Organic Solvents | Soluble in Chloroform and Ethyl Acetate | [4][6] |
Melting and Boiling Points
The melting point of methyl 4-pyridinecarboxylate is 8-8.5 °C, and its boiling point is 207-209 °C.[4][6][7] These thermal properties are crucial for determining the physical state of the substance under various laboratory and manufacturing conditions, as well as for purification processes such as distillation.
The determination of a sharp melting point range is a primary indicator of compound purity.
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Sample Preparation: A small amount of finely powdered methyl 4-pyridinecarboxylate is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating Rate: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion) are recorded as the melting point range. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.
dot graph "melting_point_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Caption: Workflow for Melting Point Determination.
Solubility
The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. Methyl 4-pyridinecarboxylate is described as slightly soluble in water and soluble in organic solvents like chloroform and ethyl acetate.[1][4][6]
This method is the gold standard for determining the equilibrium solubility of a compound.
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Sample Preparation: An excess amount of methyl 4-pyridinecarboxylate is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed vial.
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Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., PTFE).
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Quantification: The concentration of methyl 4-pyridinecarboxylate in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
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Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
dot graph "solubility_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Caption: Shake-Flask Method for Solubility Determination.
Acidity/Basicity (pKa)
The pKa of the conjugate acid of methyl 4-pyridinecarboxylate is reported as 3.26.[1][4] This value indicates that the pyridine nitrogen is weakly basic. The pKa is a critical parameter in drug development as it influences the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability across biological membranes, and binding to its target.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and quality control of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of methyl 4-pyridinecarboxylate is expected to show two signals for the aromatic protons and one signal for the methyl protons. The protons on the pyridine ring will appear as two distinct multiplets in the downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom and the carbonyl group. The methyl protons of the ester group will appear as a singlet in the upfield region (typically δ 3.5-4.0 ppm). A representative ¹H NMR spectrum is available from various sources.[8]
The ¹³C NMR spectrum of methyl 4-pyridinecarboxylate is predicted to show five distinct signals: one for the carbonyl carbon, three for the aromatic carbons of the pyridine ring, and one for the methyl carbon. The carbonyl carbon will be the most downfield signal (typically δ 160-180 ppm). The aromatic carbons will appear in the range of δ 120-150 ppm, and the methyl carbon will be the most upfield signal (typically δ 50-60 ppm).
-
Sample Weighing: Accurately weigh 5-20 mg of methyl 4-pyridinecarboxylate.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
-
Shimming: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, well-resolved peaks.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl 4-pyridinecarboxylate will exhibit characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretching of the ester group. C-O stretching vibrations will appear in the 1200-1300 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring will be seen above 3000 cm⁻¹, while the C-H stretching of the methyl group will be just below 3000 cm⁻¹. An IR spectrum is available in the NIST WebBook.[9]
ATR-FTIR is a convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of liquid methyl 4-pyridinecarboxylate is placed directly onto the ATR crystal.
-
Sample Spectrum: The sample spectrum is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of methyl 4-pyridinecarboxylate will show a molecular ion peak (M⁺) at m/z = 137, corresponding to its molecular weight.[3] Fragmentation patterns can provide further structural information. A prominent fragment ion would likely be observed at m/z = 106, corresponding to the loss of the methoxy group (-OCH₃). The mass spectrum is available in the NIST WebBook.[10]
UV-Vis Spectroscopy
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Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or water).
-
Solution Preparation: Prepare a stock solution of known concentration of methyl 4-pyridinecarboxylate. Prepare a series of dilutions from the stock solution to create standards for determining molar absorptivity.
-
Instrument Setup: Calibrate the UV-Vis spectrophotometer with a blank solution (the pure solvent).
-
Spectral Scan: Record the absorbance of the sample solution across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution, the molar absorptivity (ε) can be calculated.
Chemical Properties and Stability
Methyl 4-pyridinecarboxylate, as an ester, is susceptible to hydrolysis under both acidic and basic conditions to yield isonicotinic acid and methanol. The rate of hydrolysis is influenced by pH and temperature. Its stability under various storage conditions should be evaluated to ensure the integrity of the compound over time.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of methyl 4-pyridinecarboxylate. A thorough understanding and experimental determination of these properties are fundamental for its effective application in research and development, particularly in the pharmaceutical industry. The provided protocols offer a validated framework for the in-house characterization of this important chemical entity.
References
-
PubChem. (n.d.). Methyl isonicotinate. National Center for Biotechnology Information. Retrieved from [Link]
-
mzCloud. (2015). Methyl isonicotinate. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl nicotinate, 93-60-7. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
NIST. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. イソニコチン酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl isonicotinate | 2459-09-8 [chemicalbook.com]
- 5. 2459-09-8 CAS MSDS (Methyl isonicotinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Methyl isonicotinate CAS#: 2459-09-8 [m.chemicalbook.com]
- 7. 2459-09-8 Cas No. | Methyl isonicotinate | Apollo [store.apolloscientific.co.uk]
- 8. Methyl isonicotinate(2459-09-8) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]
- 10. 4-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]
